molecular formula C15H11NO3S B1272945 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde CAS No. 80360-23-2

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

Cat. No.: B1272945
CAS No.: 80360-23-2
M. Wt: 285.3 g/mol
InChI Key: NWVOBVXBWUGTTO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde (PIC) is an important organic compound, which is widely used in scientific research and laboratory experiments. PIC is an indole-based aldehyde that is synthesized through a variety of methods, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocycles

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 1,2-dihydro-3H-indol-3-ones through Baeyer-Villiger oxidation, demonstrating the influence of carbonyl and protecting groups on the reaction (Bourlot et al., 1994). Additionally, it is involved in the preparation of fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, a synthetic analogue of indole-2,3-quinodimethane (Gribble et al., 2002).

Gold-Catalyzed Cycloisomerizations

This compound is integral in gold(I)-catalyzed cycloisomerization reactions. These reactions are operationally simple and efficient for a variety of substrates, producing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols (Kothandaraman et al., 2011).

Anticancer Agent Synthesis

The synthesis of novel indole-derived benzimidazoles and benzothiazoles, which exhibit efficacy as anticancer agents against various cancer cell lines, involves this compound (Anwar et al., 2023).

Crystallographic and Molecular Orbital Studies

Research has been conducted on the synthesis and crystal structures of derivatives of 1-(phenylsulfonyl)indole. This includes studies on their density functional theory calculations and molecular orbital calculations, providing insights into their structural and electronic properties (Mannes et al., 2017).

Sulfonation Reactions

The compound is also significant in sulfonation reactions. It's been used in the development of a clean and simple protocol for synthesizing corresponding sulfonamide derivatives, which have potential in various chemical applications (Janosik et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, 1-(Phenylsulfonyl)pyrrole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for similar compounds have been discussed in several studies . For instance, the use of 1-(phenylsulfonyl)pyrrole to homogenize the distribution of cation composition in perovskite films was proposed, which resulted in devices with a certified steady-state photon-to-electron conversion efficiency of 25.2% and durable stability .

Biochemical Analysis

Biochemical Properties

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of nucleophilic additions and substitutions. The indole ring system, being π-excessive, tends to act as a nucleophile, making it reactive towards electrophilic species . This compound interacts with various enzymes and proteins, including those involved in oxidative and reductive processes. For instance, it can undergo nucleophilic addition reactions with Grignard reagents, leading to the formation of new carbon-carbon bonds . Additionally, the phenylsulfonyl group can participate in sulfonamide formation, further expanding its reactivity profile .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors and enzymes on the cell surface . This interaction can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. For example, the compound’s ability to modulate enzyme activity can result in altered metabolic flux and changes in the levels of key metabolites . Furthermore, its interaction with cellular proteins can influence cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its indole and phenylsulfonyl groups . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the aldehyde group at the 2-position can form covalent bonds with nucleophilic residues in proteins, further modulating their activity . These interactions can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro studies have shown that the compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products . These degradation products can have different biological activities, potentially influencing the overall effects of the compound. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . Higher doses can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired biological effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can participate in oxidative and reductive reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in cells. For example, the compound’s interaction with cytochrome P450 enzymes can result in the formation of hydroxylated metabolites, which can further undergo conjugation reactions . These metabolic transformations can impact the compound’s biological activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins . These interactions can influence the compound’s localization and accumulation, ultimately affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biological activity . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences or chemical modifications can direct the compound to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, the compound’s localization to the mitochondria can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular processes.

Properties

IUPAC Name

1-(benzenesulfonyl)indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOBVXBWUGTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379902
Record name 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80360-23-2
Record name 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key structural feature of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde?

A1: A defining characteristic of this molecule is the non-planar orientation of the phenyl ring and the indole system. This is evident from the dihedral angle between these two moieties, which is reported as 76.24° []. This non-planar arrangement can significantly influence the molecule's interactions with other molecules and its potential biological activity.

Q2: How does the presence of a chlorine atom at the 3-position of the indole ring affect the structure of this compound?

A2: The addition of a chlorine atom in 3-Chloro-1-phenyl­sulfonyl-1H-indole-2-carbaldehyde does not drastically alter the overall conformation. The dihedral angle between the phenyl and indole rings remains similar at 78.3° []. This suggests that the chlorine atom's steric and electronic effects do not significantly perturb the preferred conformation.

Q3: What type of intermolecular interactions stabilize the crystal packing of these indole derivatives?

A3: The research highlights the role of weak intermolecular interactions in the solid-state packing of these compounds. Specifically, C—H⋯O hydrogen bonding interactions are identified as the primary stabilizing force in the crystal lattice of both 3-Chloro-1-phenyl­sulfonyl-1H-indole-2-carbaldehyde [] and 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde []. These interactions contribute to the stability and arrangement of molecules within the crystal structure.

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